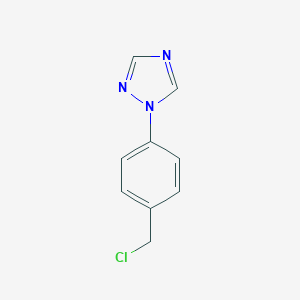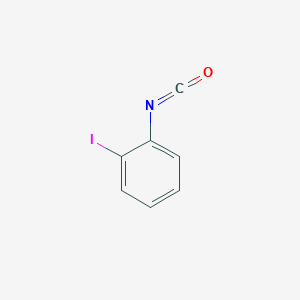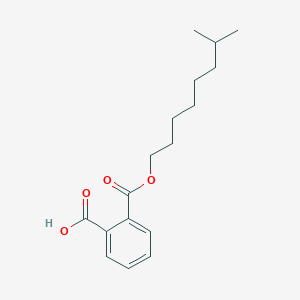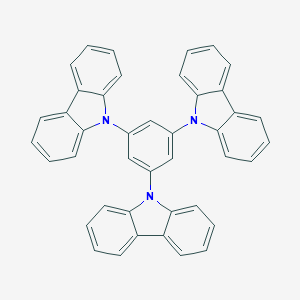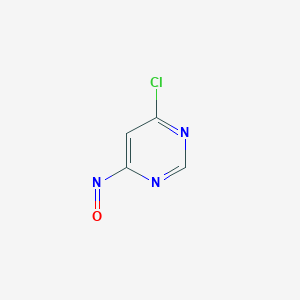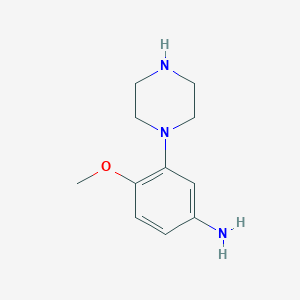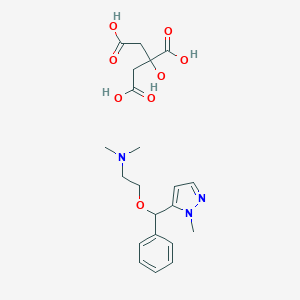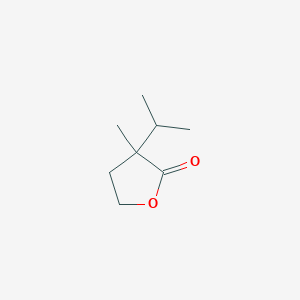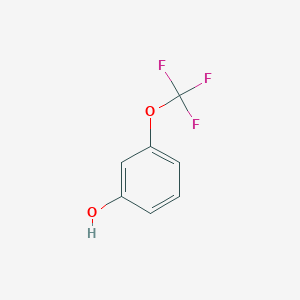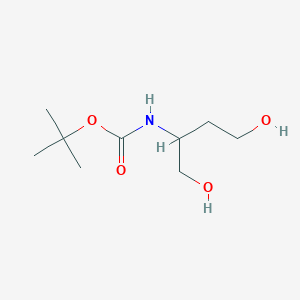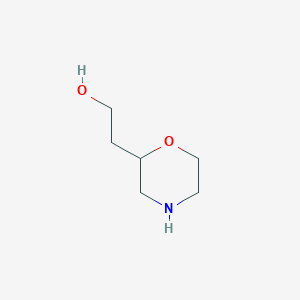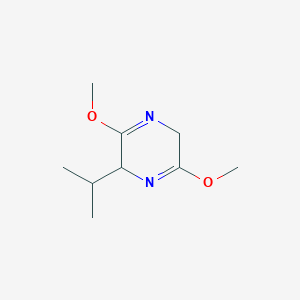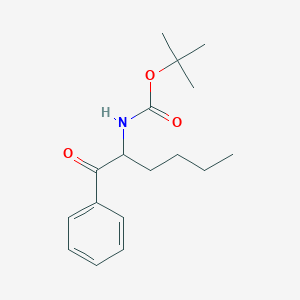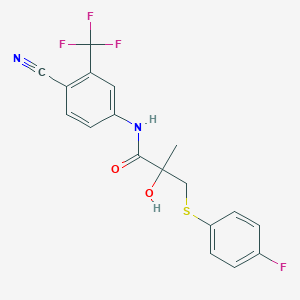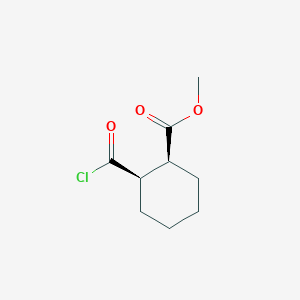
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate, also known as MCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MCC is a chiral molecule, meaning that it has two mirror-image forms, and the (1S,2R) enantiomer is the active form. MCC is an ester derivative of cyclohexane-1-carboxylic acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate in lab experiments is its high purity, which ensures accurate and reproducible results. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is its relatively high cost compared to other reagents.
Direcciones Futuras
There are several potential future directions for research on Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate. One area of interest is the development of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate and its effects on various biochemical pathways.
Métodos De Síntesis
The synthesis of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate involves the reaction of cyclohexane-1-carboxylic acid with thionyl chloride, followed by the addition of methyl alcohol and triethylamine. The reaction yields Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
Propiedades
Número CAS |
147201-81-8 |
|---|---|
Nombre del producto |
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate |
Fórmula molecular |
C9H13ClO3 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
OIJFGMIBHPAXAF-RQJHMYQMSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
SMILES canónico |
COC(=O)C1CCCCC1C(=O)Cl |
Sinónimos |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



